Pinacolone oxime

描述

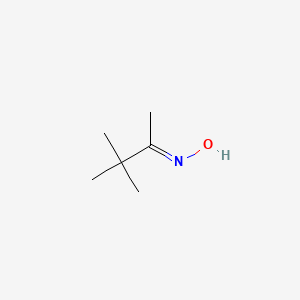

Pinacolone oxime, also known as 3,3-dimethylbutan-2-one oxime, is an organic compound with the molecular formula C₆H₁₃NO. It is a colorless solid that is derived from pinacolone, a ketone. The compound is notable for its use in various chemical reactions and industrial applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

Pinacolone oxime can be synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

(CH3)3CCOCH3+NH2OH⋅HCl→(CH3)3CC(=NOH)CH3+H2O+NaCl

The reaction is carried out in an aqueous or alcoholic medium, and the product is usually purified by recrystallization from ethanol or petroleum ether .

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but optimized for larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and yield.

化学反应分析

Types of Reactions

Pinacolone oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of this compound can yield amines.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Various substituted oximes depending on the nucleophile used.

科学研究应用

Organic Synthesis

Pinacolone oxime plays a significant role in organic chemistry, particularly in rearrangement reactions. It is involved in:

- Pinacol Rearrangement : This transformation converts 1,2-diols into carbonyl compounds, which is essential for synthesizing complex organic molecules.

- Semipinacol Rearrangement : This variant occurs under basic conditions and is crucial for generating complex structures that are often used in total synthesis applications.

Medicinal Chemistry

This compound has demonstrated various biological activities that make it a candidate for drug development:

- Antidote for Organophosphate Poisoning : this compound acts as an antidote against nerve agents by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates. This application is particularly important given the high incidence of organophosphate poisoning globally.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, inhibiting specific enzymes and potentially serving as a basis for new antimicrobial agents.

- Potential Anticancer Activity : Research indicates that certain derivatives of this compound may selectively target cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Material Science

In material science, this compound's reactivity with electrophiles and nucleophiles allows it to form various adducts, which can be utilized in:

- Polymer Chemistry : Its ability to participate in cross-linking reactions makes it valuable for developing new polymeric materials.

- Synthesis of Functional Materials : The compound can be used to create materials with specific functionalities, such as sensors or catalysts.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Study : A study conducted by Parthiban et al. tested various oxime derivatives against plant pathogens, revealing significant activity against Rhizoctonia solani with an effective concentration (EC50) value of 8.5 µg/mL.

- Behavioral Studies : Research indicated that some oxime derivatives exhibited antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

- Cytotoxicity Evaluation : Certain derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.

作用机制

The mechanism by which pinacolone oxime exerts its effects involves the formation of stable complexes with metal ions. The oxime group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This property is particularly useful in catalysis and material science.

相似化合物的比较

Similar Compounds

Acetone oxime: Similar in structure but derived from acetone.

Butanone oxime: Another oxime derivative with different alkyl groups.

Cyclohexanone oxime: A cyclic ketone oxime with distinct properties.

Uniqueness of Pinacolone Oxime

This compound is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selective formation of products is desired.

生物活性

Pinacolone oxime, an organic compound derived from pinacolone, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article will explore the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound (C6H13NO) is characterized by the presence of an oxime functional group attached to a carbon chain derived from pinacolone. The general reaction for its synthesis can be represented as follows:

The synthesis typically involves the reaction of pinacolone with hydroxylamine under mild conditions, leading to the formation of this compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties , which may make it a candidate for further investigation in pharmacological applications. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. Notably, it acts as an antidote against organophosphate poisoning by reactivating acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This property is particularly significant given the global health impacts of organophosphate poisoning.

Study on Antiproliferative Effects

A study evaluated a series of compounds related to this compound for their antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of oxime derivatives in cancer therapy .

Interaction with Electrophiles

Interaction studies have demonstrated that this compound can react with various electrophiles and nucleophiles, forming adducts that may lead to complex reaction pathways. This behavior is crucial for understanding its reactivity in synthetic pathways and potential applications in materials science.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other oxime derivatives. The following table summarizes key features of selected compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Acetophenone oxime | Aromatic ketoxime | Exhibits distinct reactivity due to aromatic stabilization. |

| Benzophenone oxime | Aromatic ketoxime | Similar reactivity but influenced by different steric factors. |

| Cyclohexanone oxime | Cyclic ketoxime | Unique properties due to ring strain and steric hindrance. |

| This compound | Aliphatic ketoxime | Distinct reactivity influenced by its specific structure. |

Future Directions

Despite promising findings, further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations into its mechanisms of action, optimization for therapeutic efficacy, and potential side effects are critical for advancing its application in medicinal chemistry.

属性

IUPAC Name |

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSDDJQNHCSVSW-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-93-6, 10341-64-7 | |

| Record name | 3,3-Dimethyl-2-butanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinacolone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINACOLONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pinacolone oxime interact with palladium compounds, and what is the significance of this interaction?

A1: The research article highlights that this compound exhibits regiospecific carbopalladation on the t-butyl group when reacted with NaOAc–Na2PdCl4. [] This means that the palladium atom selectively bonds to the carbon atom of the t-butyl group, rather than other potential sites within the molecule. This regiospecificity is notable because it differs from the reactivity observed with the dimethylhydrazone analog, which undergoes carbopalladation on the methyl group. This difference suggests that the presence of the oxygen atom in the oxime group influences the site selectivity of the palladium complex. Understanding such selective interactions is crucial for designing palladium-catalyzed reactions involving oximes and their derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。